molecular formula C12H10F2N2O B3042112 1-[3-(Difluoromethyl)-5-phenylpyrazol-1-yl]ethanone CAS No. 507485-96-3

1-[3-(Difluoromethyl)-5-phenylpyrazol-1-yl]ethanone

Cat. No. B3042112
CAS RN: 507485-96-3
M. Wt: 236.22 g/mol
InChI Key: IHARCUHUBIUWPX-UHFFFAOYSA-N
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Description

“1-[3-(Difluoromethyl)-5-phenylpyrazol-1-yl]ethanone” is a chemical compound with the molecular formula C12H10F2N2O . It is a type of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .


Synthesis Analysis

The synthesis of difluoromethylated pyrazoles like “1-[3-(Difluoromethyl)-5-phenylpyrazol-1-yl]ethanone” has been a subject of research in recent years . Difluoromethylation processes based on X–CF2H bond formation have been developed, where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular structure of “1-[3-(Difluoromethyl)-5-phenylpyrazol-1-yl]ethanone” consists of a pyrazole ring attached to a phenyl ring and a difluoromethyl group . The pyrazole ring contains two nitrogen atoms and three carbon atoms, one of which is part of a carbonyl group .

Scientific Research Applications

Molecular Structure and Spectroscopy

  • The molecular structure and vibrational frequencies of similar compounds have been investigated, revealing details about the geometrical parameters, stability, and charge transfer within the molecule. Such studies are crucial for understanding the reactivity and properties of these compounds (Mary et al., 2015).

Antimicrobial and Antineoplastic Potential

  • Research indicates that derivatives of this compound might exhibit inhibitory activity against certain enzymes, suggesting potential anti-neoplastic (cancer-fighting) properties. The electronegative carbonyl group in these compounds plays a crucial role in their reactivity (Mary et al., 2015).

Heterocyclic Compounds in Pharmaceutical Industry

  • Derivatives of 1-[3-(Difluoromethyl)-5-phenylpyrazol-1-yl]ethanone are used as building blocks in pharmaceutical and medicinal research due to their structural versatility and potential biological activities (Wanjari, 2020).

Optical Properties and Nonlinear Optics

  • The optical properties of related compounds, particularly in the context of nonlinear optics, have been studied. This includes the investigation of absorption and fluorescence spectra, which is important for applications in photonic devices and materials science (Liu et al., 2010).

Synthesis and Biological Activity

  • Various methods have been developed for the synthesis of these compounds, and their biological activities have been tested, including antibacterial properties. Such research is fundamental for the development of new pharmaceuticals (Kumar et al., 2005).

Theoretical and Experimental Analysis

  • Both theoretical and experimental analyses are conducted on similar compounds to understand their molecular structures, vibrational properties, and potential applications in various fields such as medicinal chemistry and materials science (ShanaParveen et al., 2016).

Future Directions

The future directions for the study and application of “1-[3-(Difluoromethyl)-5-phenylpyrazol-1-yl]ethanone” and similar compounds could include further development of difluoromethylation processes , exploration of their potential uses in pharmaceuticals , and investigation of their interactions with biological systems.

properties

IUPAC Name

1-[3-(difluoromethyl)-5-phenylpyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O/c1-8(17)16-11(7-10(15-16)12(13)14)9-5-3-2-4-6-9/h2-7,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHARCUHUBIUWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=CC(=N1)C(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Difluoromethyl)-5-phenylpyrazol-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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